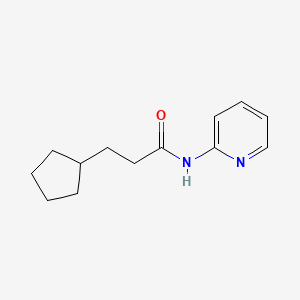
3-cyclopentyl-N-2-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-2-pyridinylpropanamide, also known as CPP, is a selective NMDA receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the activity of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. CPP has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions.
Mecanismo De Acción
3-cyclopentyl-N-2-pyridinylpropanamide is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glutamate binding site and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx into the neuron, which is required for synaptic plasticity and learning. The blockade of the NMDA receptor by 3-cyclopentyl-N-2-pyridinylpropanamide has been shown to induce analgesia, sedation, and amnesia.
Biochemical and Physiological Effects:
3-cyclopentyl-N-2-pyridinylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, sedation, and amnesia in animal models. 3-cyclopentyl-N-2-pyridinylpropanamide has also been shown to have neuroprotective effects in various neurological disorders such as stroke and traumatic brain injury. It has been suggested that the neuroprotective effects of 3-cyclopentyl-N-2-pyridinylpropanamide are due to its ability to block the NMDA receptor and prevent excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its ability to selectively block the NMDA receptor and its well-established role in synaptic plasticity and learning. The limitations of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its potential side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the use of 3-cyclopentyl-N-2-pyridinylpropanamide in scientific research. One direction is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Another direction is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Additionally, the use of 3-cyclopentyl-N-2-pyridinylpropanamide in combination with other drugs may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
3-cyclopentyl-N-2-pyridinylpropanamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde followed by reductive amination with propan-2-amine. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-2-pyridinylpropanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. 3-cyclopentyl-N-2-pyridinylpropanamide has also been used to study the involvement of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
3-cyclopentyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(9-8-11-5-1-2-6-11)15-12-7-3-4-10-14-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRHMIQOLPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
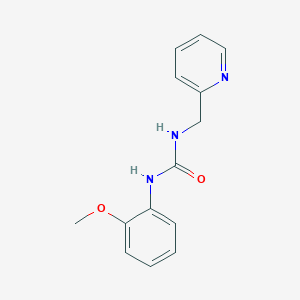
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
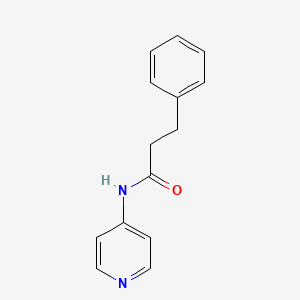

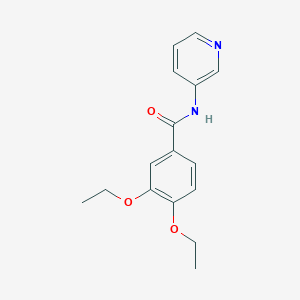
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
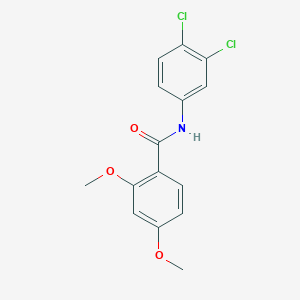
![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
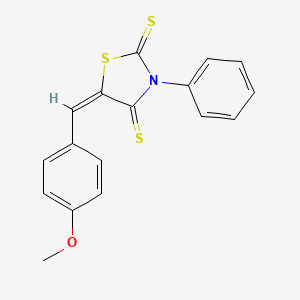
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)